

Spectroscopic Analysis of 2-Bromostearic Acid: A Technical Guide

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Compound of Interest

Compound Name: 2-Bromostearic acid

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for **2-bromostearic acid** (CAS No: 142-94-9), a saturated fatty acid containing a bromine atom at the alpha-position. The document presents predicted and literature-based data for Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS), structured for clarity and ease of comparison. Detailed experimental protocols and a visual workflow for spectroscopic analysis are also included to support researchers in their analytical endeavors.

Molecular Structure and Properties

- IUPAC Name: 2-Bromoctadecanoic acid
- Molecular Formula: $C_{18}H_{35}BrO_2$
- Molecular Weight: 363.37 g/mol [\[1\]](#)
- Structure:

Spectroscopic Data Summary

The following sections provide a detailed breakdown of the expected spectroscopic data for **2-bromostearic acid**.

¹H NMR Spectroscopy Data (Predicted)

Solvent: CDCl₃ Frequency: 400 MHz

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
~10-12	Singlet (broad)	1H	-COOH
4.15	Triplet	1H	-CH(Br)-
2.05	Multiplet	2H	-CH ₂ -CH(Br)-
1.25	Multiplet	28H	-(CH ₂) ₁₄ -
0.88	Triplet	3H	-CH ₃

¹³C NMR Spectroscopy Data (Predicted)

Solvent: CDCl₃ Frequency: 100 MHz

Chemical Shift (δ) ppm	Assignment
~175	-COOH
~45	-CH(Br)-
~34	-CH ₂ -CH(Br)-
~31.9	-CH ₂ - (C-16)
~29.7 - 29.1	-(CH ₂) ₁₂ -
~24.8	-CH ₂ - (C-4)
~22.7	-CH ₂ - (C-17)
~14.1	-CH ₃

Infrared (IR) Spectroscopy Data

Sample Preparation: Thin Solid Film or KBr pellet

Wavenumber (cm ⁻¹)	Intensity	Assignment
2800-3300	Strong, Broad	O-H stretch (Carboxylic Acid)
2915, 2848	Strong	C-H stretch (Aliphatic)
1705	Strong	C=O stretch (Carboxylic Acid)
1465	Medium	C-H bend (Methylene)
1290	Medium	C-O stretch
940	Medium, Broad	O-H bend (Carboxylic Acid)
~650	Medium-Strong	C-Br stretch

Data interpreted from the NIST Chemistry WebBook gas-phase IR spectrum.[\[1\]](#)[\[2\]](#)

Mass Spectrometry (MS) Data (Predicted)

Ionization Method: Electron Ionization (EI)

m/z (Mass-to-Charge Ratio)	Relative Intensity	Assignment of Fragment Ion
364/362	Low	[M] ⁺ (Molecular ion peak, showing isotopic pattern for Bromine)
283	Medium	[M - Br] ⁺
319/317	Low	[M - COOH] ⁺
45	High	[COOH] ⁺
Series of peaks separated by 14 amu	Variable	[C _n H _{2n+1}] ⁺ (Alkyl chain fragmentation)

Note: Due to the presence of bromine, fragments containing this atom will exhibit a characteristic M/M+2 isotopic pattern with approximately equal intensity.[\[3\]](#)[\[4\]](#)[\[5\]](#)

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data for **2-bromostearic acid**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Accurately weigh 5-20 mg of **2-bromostearic acid** for ^1H NMR or 20-50 mg for ^{13}C NMR.[6][7]
- Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl_3) in a clean, dry vial.[6][7]
- Transfer the solution into a clean 5 mm NMR tube.[6]
- If necessary, add a small amount of an internal standard (e.g., tetramethylsilane, TMS).
- Instrument Setup:
 - Insert the NMR tube into the spectrometer.
 - Lock the spectrometer onto the deuterium signal of the solvent.
 - Shim the magnetic field to achieve optimal homogeneity.
 - Tune the probe to the appropriate nucleus (^1H or ^{13}C).[6]
- Data Acquisition:
 - Set the appropriate spectral parameters (e.g., number of scans, spectral width, relaxation delay).
 - Acquire the NMR spectrum.
- Data Processing:
 - Perform a Fourier transform on the acquired Free Induction Decay (FID).
 - Phase the spectrum and apply baseline correction.

- Calibrate the chemical shift scale using the internal standard.
- Integrate the signals in the ^1H NMR spectrum.

Infrared (IR) Spectroscopy

- Sample Preparation (Thin Solid Film Method):[\[1\]](#)
 - Dissolve a small amount of **2-bromostearic acid** in a volatile solvent (e.g., acetone or methylene chloride).
 - Apply a drop of the solution to a clean, dry salt plate (e.g., NaCl or KBr).
 - Allow the solvent to evaporate, leaving a thin film of the solid sample on the plate.
- Sample Preparation (KBr Pellet Method):
 - Grind a few milligrams of **2-bromostearic acid** with approximately 100 mg of dry KBr powder in an agate mortar and pestle.
 - Place the mixture in a pellet press and apply pressure to form a transparent pellet.
- Data Acquisition:
 - Place the prepared sample in the sample holder of the IR spectrometer.
 - Acquire a background spectrum (of air or the pure salt plate).
 - Acquire the sample spectrum.
 - The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.

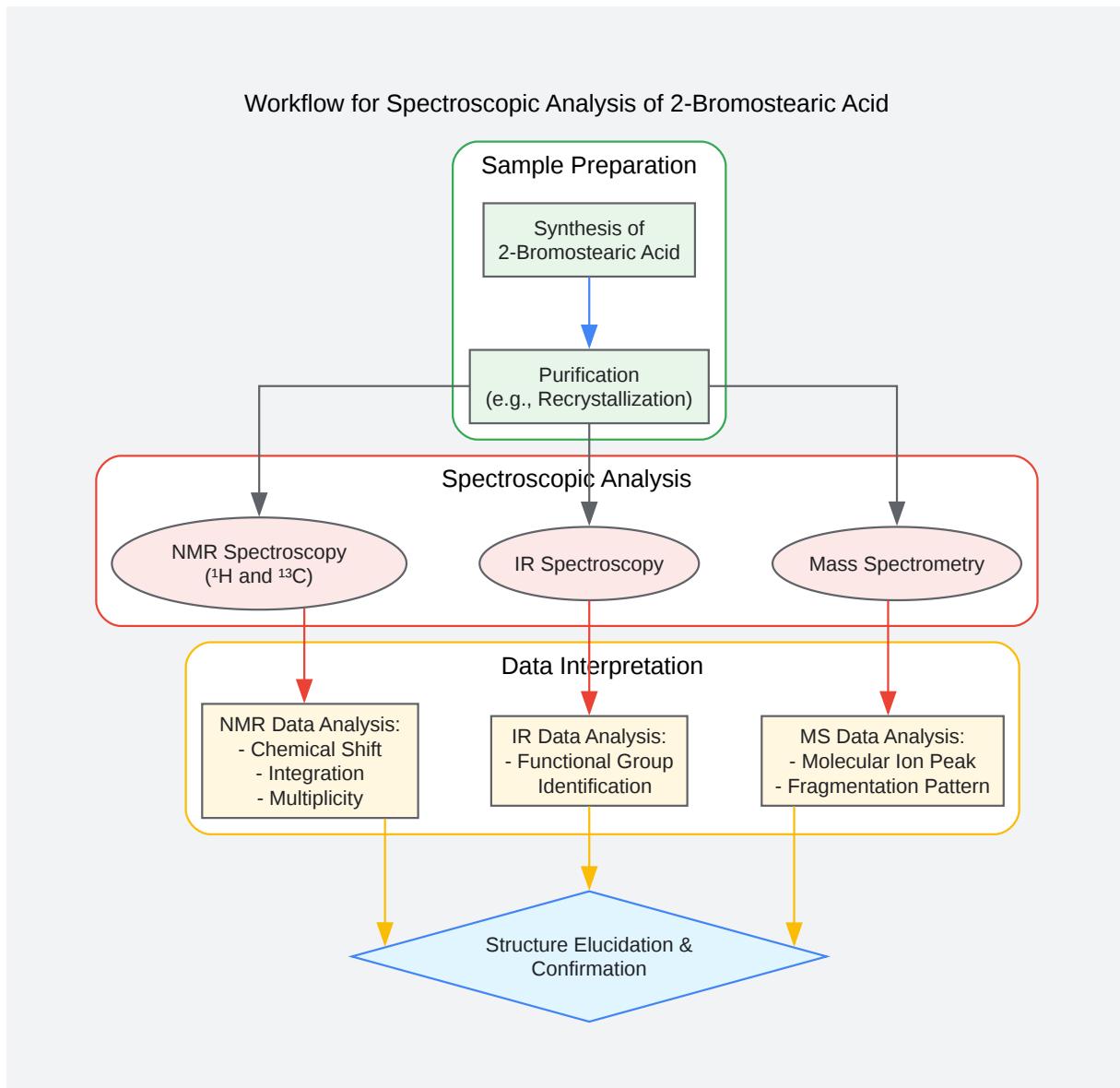
Mass Spectrometry (MS)

- Sample Introduction: Introduce a small amount of the **2-bromostearic acid** sample into the mass spectrometer. For a solid sample, this is typically done using a direct insertion probe.
- Ionization (Electron Ionization - EI):

- The sample is vaporized in the ion source.
- The gaseous molecules are bombarded with a high-energy electron beam (typically 70 eV).[8] This causes the molecules to ionize and fragment.
- Mass Analysis:
 - The resulting ions are accelerated into the mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
 - The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).
- Detection:
 - The separated ions are detected, and their abundance is recorded.
- Data Output: The mass spectrum is generated as a plot of relative ion abundance versus m/z.

Visualization of Analytical Workflow

The following diagram illustrates the logical workflow for the spectroscopic analysis of an organic compound such as **2-bromostearic acid**.



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Spectroscopic analysis workflow for **2-Bromostearic acid**.

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